2-Iodobut-2-en-1-ol

Beschreibung

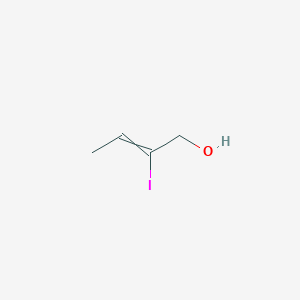

(Z)-2-Iodobut-2-en-1-ol is a halogenated allylic alcohol with the molecular formula C₄H₇IO. Its structure features a conjugated double bond (C2–C3), an iodine substituent at the C2 position, and a hydroxyl group at the C1 position (Figure 1). The Z-configuration is confirmed by its characteristic ¹H NMR signals, including a quintet-triplet (δ 5.95 ppm, J = 1.2, 6.5 Hz) for the olefinic proton and a singlet (δ 4.23 ppm) for the hydroxyl-bearing methylene group .

Eigenschaften

CAS-Nummer |

79970-58-4 |

|---|---|

Molekularformel |

C4H7IO |

Molekulargewicht |

198.00 g/mol |

IUPAC-Name |

2-iodobut-2-en-1-ol |

InChI |

InChI=1S/C4H7IO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |

InChI-Schlüssel |

DDLMQQZOGHHQBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC=C(CO)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

2-Iodobut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reductive amination of aldehydes using sodium borohydride (NaBH4) and 2-iodocrotylamine in methanol at ambient temperature, yielding (Z)-2-iodobut-2-en-1-ol in good yield . Another method involves the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol using in situ generated trimethylsilyl iodide, followed by coupling with Grignard reagents and other nucleophiles .

Analyse Chemischer Reaktionen

2-Iodobut-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The iodine atom can be reduced to form non-iodinated alcohols.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Addition: The double bond in the butene backbone can participate in addition reactions with electrophiles.

Common reagents used in these reactions include sodium borohydride (NaBH4), trimethylsilyl iodide, and Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Iodobut-2-en-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodobut-2-en-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.

Vergleich Mit ähnlichen Verbindungen

(Z)-2-Iodobut-2-enal

Structural Differences :

- Replaces the hydroxyl group with an aldehyde (-CHO) at C1.

- Molecular formula: C₄H₅IO.

2-Bromobut-2-en-1-ol

Structural Differences :

- Bromine replaces iodine at C2.

- Molecular formula: C₄H₇BrO.

2-Iodoprop-2-en-1-ol

Structural Differences :

- Shorter carbon chain (3 carbons vs. 4).

- Molecular formula: C₃H₅IO.

Key Research Findings

Synthetic Efficiency : The reductive amination route (86% yield) for 2-Iodobut-2-en-1-ol outperforms aldehyde reduction (59% yield), likely due to optimized reaction conditions .

Halogen Impact : Iodine’s superior leaving group ability enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromo analogs require harsher conditions .

Stereochemical Stability : The Z-configuration in 2-Iodobut-2-en-1-ol is critical for regioselective cyclizations in alkaloid synthesis, a feature less documented in shorter-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.